9-Vinylcarbazole fundamental properties for organic electronics
9-Vinylcarbazole fundamental properties for organic electronics
An In-depth Technical Guide to the Fundamental Properties of 9-Vinylcarbazole for Organic Electronics
Introduction
9-Vinylcarbazole (NVC), a nitrogen-containing aromatic heterocyclic compound (CAS: 1484-13-5), serves as a critical monomer for the synthesis of poly(9-vinylcarbazole) (PVK).[1][2] PVK is a well-known p-type thermoplastic polymer renowned for its unique optoelectronic properties, including high thermal stability, hydrophobicity, and efficient hole transport.[2][3] These characteristics make it a foundational material in the field of organic electronics.[1]
The versatility of NVC arises from its molecular structure, which consists of a carbazole core with a reactive vinyl group, making it highly suitable for polymerization.[1] The resulting polymer, PVK, is not a conjugated polymer in its backbone but derives its electronic properties from the pendant carbazole side groups.[3] It has been extensively utilized as a hole-transporting layer, an electron-blocking layer, and an emissive host material in Organic Light-Emitting Diodes (OLEDs).[3][4] Furthermore, its applications extend to organic photovoltaics, photorefractive polymers, and memory devices.[1][3] This guide provides a comprehensive overview of the fundamental properties of NVC and PVK, detailed experimental protocols for their synthesis and characterization, and a summary of their core electronic parameters.
Quantitative Data Summary
The key physical, electronic, and optical properties of 9-Vinylcarbazole and its polymer, Poly(9-vinylcarbazole), are summarized below.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| 9-Vinylcarbazole (Monomer) | ||
| CAS Number | 1484-13-5 | [1] |
| Chemical Formula | C₁₄H₁₁N | [5] |
| Molecular Weight | 193.24 g/mol | [5] |
| Poly(9-vinylcarbazole) (PVK) | ||
| CAS Number | 25067-59-8 | [3] |
| Chemical Formula | (C₁₄H₁₁N)n | [3] |
| Average Molecular Weight (Mw) | ~1,100,000 g/mol (typical) | [6] |
| Density | 1.2 g/mL at 25 °C | [6][7] |
| Glass Transition Temperature (Tg) | 220 °C | [6] |
| Refractive Index (n20/D) | 1.683 | [6] |
| Solubility | Chloroform, Dichlorobenzene, THF, o-xylene | [3] |
Table 2: Electronic and Charge Transport Properties of PVK
| Property | Value | Source(s) |
| Highest Occupied Molecular Orbital (HOMO) | -5.8 eV | [3][8] |
| Lowest Unoccupied Molecular Orbital (LUMO) | -2.2 eV | [3][8] |
| Energy Gap (HOMO-LUMO) | 3.6 eV | [3] |
| Hole Drift Mobility (Room Temp.) | ~10⁻⁷ cm²/V·s | [9] |
| Conduction Mechanism | Thermally activated, field-assisted hopping | [3][9] |
Table 3: Optical Properties of PVK
| Property | Description | Source(s) |
| Absorption | Characteristic absorption bands of the carbazole moiety. | [10] |
| Photoluminescence | Exhibits a primary structureless emission in the blue-violet region (~380-410 nm), often attributed to excimer formation. A secondary band can appear around 350 nm depending on molecular weight and temperature.[3][11] | |
| Electroluminescence | Capable of fluorescence and phosphorescence, making it an excellent host for phosphorescent emitters in OLEDs.[12] |
Experimental Protocols
Detailed methodologies for the synthesis of the NVC monomer, its polymerization into PVK, and the characterization of its fundamental electronic properties are provided below.
Synthesis of 9-Vinylcarbazole (Monomer)
Two common methods for the synthesis of NVC from carbazole are detailed here.
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Method 1: Solid Superbase Catalysis [2]
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Catalyst Preparation : A solid superbase catalyst (Na-NaOH/γ-Al₂O₃) is prepared by heating γ-Al₂O₃ to remove adsorbed water, followed by the addition of NaOH and metallic sodium under nitrogen at elevated temperatures.
-
Reaction Setup : 34g of carbazole, 0.68g of the prepared catalyst, and 200mL of xylene are added to a reactor and heated to 135°C with uniform stirring.
-
Vinylation : Acetylene gas is introduced into the mixture at a flow rate of 30mL/min under atmospheric pressure.
-
Reaction and Purification : The reaction proceeds for 8 hours. Afterward, the mixture is cooled, and the solid catalyst is removed by filtration. The liquid phase is subjected to vacuum distillation to collect the 9-Vinylcarbazole product.
-
-
Method 2: Synthesis in DMSO [2]
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Dissolution : 50g of carbazole is dissolved in 100mL of dimethyl sulfoxide (DMSO) by heating.
-
Reaction Setup : The solution is transferred to a three-necked flask, and 2g of potassium hydroxide is added. The temperature is raised to 160°C.
-
Vinylation : Acetylene gas is introduced until thin-layer chromatography (TLC) indicates the consumption of the carbazole starting material.
-
Purification : After cooling, DMSO is removed via vacuum distillation. The final product, 9-Vinylcarbazole, is then collected by a subsequent vacuum distillation at 175°C/5mmHg.
-
Polymerization of NVC to Poly(9-vinylcarbazole) (PVK)
Cationic polymerization is a common method for producing PVK.
-
Method: Cationic Polymerization [13]
-
Initiator Solution : Prepare an initiator solution by mixing 0.25 mL of diethyl boron trifluoride etherate with 5 mL of dry dichloromethane.
-
Reaction Setup : In a separate flask, add 0.2 g of 9-Vinylcarbazole monomer to 10 mL of dry dichloromethane.
-
Initiation : Add 200 μL of the initiator solution to the monomer solution. The reaction system is then placed in an ice bath.
-
Polymerization : Allow the reaction to proceed for 10 minutes.
-
Precipitation and Collection : Precipitate the resulting polymer solution into ethanol. The solid PVK is then collected by filtration and dried under a vacuum.
-
Characterization of HOMO/LUMO Energy Levels
Cyclic Voltammetry (CV) is the standard electrochemical technique for determining the frontier molecular orbital energy levels of organic materials.[14]
-
Method: Cyclic Voltammetry [14]
-
Sample Preparation : Prepare a dilute solution of PVK in a suitable solvent (e.g., dichloromethane or THF) containing a supporting electrolyte, typically 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆).
-
Electrochemical Cell Setup : Use a three-electrode configuration consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Measurement : Purge the solution with an inert gas (e.g., argon or nitrogen) to remove oxygen. Perform the voltammetric scan, sweeping the potential to measure the onset of the first oxidation potential (E_ox).
-
Calibration : Calibrate the system by measuring the redox potential of a ferrocene/ferrocenium (Fc/Fc⁺) internal standard.
-
Calculation : Estimate the HOMO energy level using the empirical formula:
-
HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 5.1]
-
-
The LUMO level can be estimated by adding the optical bandgap (determined from the onset of UV-Vis absorption) to the HOMO energy value.
-
Characterization of Charge Carrier Mobility
The Time-of-Flight (TOF) photoconductivity technique is a direct method for measuring the drift mobility of charge carriers in thin films.[9][15]
-
Method: Time-of-Flight (TOF) [9][15][16][17]
-
Sample Preparation : Fabricate a sandwich-structure device by depositing a thin film of PVK (typically several micrometers thick) onto a transparent conductive substrate (e.g., ITO-coated glass). A top metal electrode (e.g., aluminum) is then deposited via thermal evaporation to complete the device.
-
Experimental Setup : Place the sample in a circuit with a voltage source and a series resistor. The voltage drop across the resistor is monitored with an oscilloscope.
-
Carrier Generation : Apply a stable DC voltage across the device. A short, high-intensity pulse of light (e.g., from a nitrogen laser) with a photon energy above the PVK absorption edge illuminates the transparent electrode. This creates a thin sheet of electron-hole pairs near this interface.
-
Carrier Drift : Depending on the polarity of the applied voltage, either holes or electrons will drift across the bulk of the PVK film toward the opposite electrode.
-
Data Acquisition : The movement of this charge packet induces a transient photocurrent in the external circuit, which is recorded by the oscilloscope. The current persists until the charge packet reaches the collecting electrode, at which point it drops off. The time this takes is the transit time (t_T).
-
Mobility Calculation : The drift mobility (μ) is calculated using the formula:
-
μ = L² / (V * t_T)
-
where L is the thickness of the PVK film, V is the applied voltage, and t_T is the measured transit time.
-
-
Visualizations: Workflows and Energy Diagrams
References
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- 6. ポリ(9-ビニルカルバゾール) average Mw ~1,100,000, powder | Sigma-Aldrich [sigmaaldrich.com]
- 7. scientificlabs.co.uk [scientificlabs.co.uk]
- 8. 聚(9-乙烯基咔唑) average Mw ~1,100,000, powder | Sigma-Aldrich [sigmaaldrich.cn]
- 9. pubs.aip.org [pubs.aip.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.aip.org [pubs.aip.org]
- 12. Electroluminescence of poly(N-vinylcarbazole) films: fluorescence, phosphorescence and electromers. | Semantic Scholar [semanticscholar.org]
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- 17. [PDF] Improved Time-of-Flight Technique for Measuring Carrier Mobility in Thin Films of Organic Electroluminescent Materials | Semantic Scholar [semanticscholar.org]
